NeoSTX NeoSTX
Brand Name: Vulcanchem
CAS No.: 64296-20-4
VCID: VC0000022
InChI: InChI=1S/C10H17N7O5/c11-6-14-5-4(3-22-8(13)18)17(21)7(12)16-2-1-9(19,20)10(5,16)15-6/h4-5,12,19-21H,1-3H2,(H2,13,18)(H3,11,14,15)/t4-,5-,10-/m0/s1
SMILES: C1CN2C(=[N+](C(C3C2(C1(O)O)NC(=N3)N)COC(=O)N)[O-])N
Molecular Formula: C10H17N7O5
Molecular Weight: 315.29 g/mol

NeoSTX

CAS No.: 64296-20-4

VCID: VC0000022

Molecular Formula: C10H17N7O5

Molecular Weight: 315.29 g/mol

* For research use only. Not for human or veterinary use.

NeoSTX - 64296-20-4

Description

Neosaxitoxin (NeoSTX) is a naturally occurring neurotoxic alkaloid belonging to the paralytic shellfish toxins (PSTs) group . It is an analog of saxitoxin (STX), differing by the presence of a hydroxyl group on the nitrogen atom at position 1 . NeoSTX is produced by marine dinoflagellates and freshwater cyanobacteria . These toxins can accumulate in filter-feeding shellfish, potentially leading to Paralytic Shellfish Poisoning (PSP) outbreaks . Structurally, NeoSTX is a tricyclic perhydropurine alkaloid and a member of guanidines . Other PSTs, which are saxitoxin analogs, can be divided into carbamate compounds, N-sulfocarbamoyl compounds, and decarbamoyl compounds .

NeoSTX functions as a sodium channel blocker . It inhibits voltage-gated sodium channels, which are essential for the initiation and propagation of action potentials in neurons and other excitable cells . By binding to site 1 of these channels, NeoSTX prevents sodium ions from passing through, thus disrupting nerve and muscle function . Due to its specific interaction with sodium channels, NeoSTX is under investigation as a long-acting local anesthetic . Clinical trials are exploring its safety and efficacy in providing prolonged pain relief . Research also indicates that NeoSTX possesses anti-inflammatory properties .

Similar to tetrodotoxin, NeoSTX exhibits high affinity and specificity for nerve sodium channels . However, it displays a lower affinity for cardiac sodium channels, making it potentially safer for local anesthetic applications . This neurotoxin is exceptionally potent on nerve sodium channels, with activity roughly a million-fold greater than lidocaine .

CAS No. 64296-20-4
Product Name NeoSTX
Molecular Formula C10H17N7O5
Molecular Weight 315.29 g/mol
IUPAC Name [(3aS,4R,10aS)-2-amino-5,10,10-trihydroxy-6-imino-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methyl carbamate
Standard InChI InChI=1S/C10H17N7O5/c11-6-14-5-4(3-22-8(13)18)17(21)7(12)16-2-1-9(19,20)10(5,16)15-6/h4-5,12,19-21H,1-3H2,(H2,13,18)(H3,11,14,15)/t4-,5-,10-/m0/s1
Standard InChIKey PPEKGEBBBBNZKS-HGRQIUPRSA-N
SMILES C1CN2C(=[N+](C(C3C2(C1(O)O)NC(=N3)N)COC(=O)N)[O-])N
Canonical SMILES C1CN2C(=N)N(C(C3C2(C1(O)O)NC(=N3)N)COC(=O)N)O
Synonyms Neosaxitoxin; NeoSTX
Reference 1: Rodriguez-Navarro AJ, Lagos N, Lagos M, Braghetto I, Csendes A, Hamilton J, Figueroa C, Truan D, Garcia C, Rojas A, Iglesias V, Brunet L, Alvarez F. Neosaxitoxin as a local anesthetic: preliminary observations from a first human trial. Anesthesiology. 2007 Feb;106(2):339-45. PubMed PMID: 17264729. 2: Penzotti JL, Lipkind G, Fozzard HA, Dudley SC Jr. Specific neosaxitoxin interactions with the Na+ channel outer vestibule determined by mutant cycle analysis. Biophys J. 2001 Feb;80(2):698-706. PubMed PMID: 11159437; PubMed Central PMCID: PMC1301268. 3: Hu SL, Kao CY. Interactions of neosaxitoxin with the sodium channel of the frog skeletal muscle fiber. J Gen Physiol. 1991 Mar;97(3):561-78. PubMed PMID: 1645395; PubMed Central PMCID: PMC2216488.
PubChem Compound 21117946
Last Modified Apr 15 2024

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